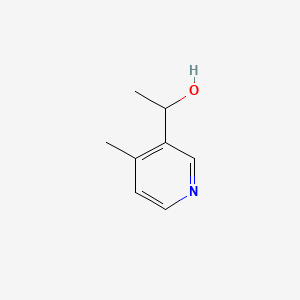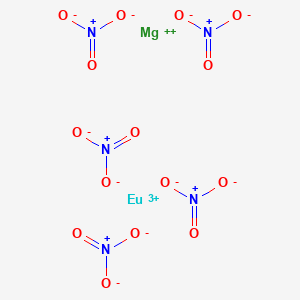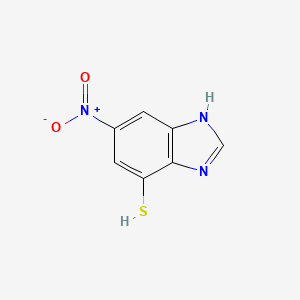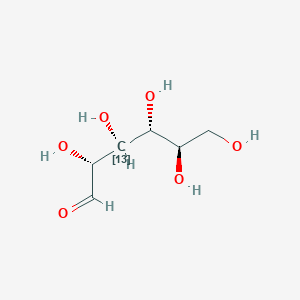
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is a stable isotope-labeled compound. It is used in various scientific research applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in studies involving isotopic labeling.
Applications De Recherche Scientifique
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is used in various fields of scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: The compound is used in the development of new materials and chemical processes that require isotopic labeling.
Mécanisme D'action
The mechanism of action of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its use. As an organic compound, it could potentially be used in a variety of applications, from serving as a solvent or reagent in chemical reactions, to potential uses in pharmaceuticals or materials science .
Safety and Hazards
The safety and hazards of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its specific properties and uses. Like other alkanes, it could potentially be flammable and could cause skin or eye irritation upon contact . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe handling procedures .
Orientations Futures
The future directions for “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its potential applications. As an organic compound, it could be used in a variety of fields, including organic synthesis, materials science, and pharmaceuticals . Future research could explore these potential applications, as well as methods for synthesizing the compound more efficiently or from renewable resources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 typically involves the bromination of 2-ethyl-3-methylbutane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and deuterium. The process may involve the use of deuterated reagents to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The use of deuterated reagents in industrial settings ensures the consistent incorporation of deuterium atoms into the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids, ketones, or aldehydes can be formed.
Reduction: Alkanes or alcohols are typical products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-ethylbutane
- 1-Bromo-3-methylbutane
- 1-Bromopentadecane
Uniqueness
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium atoms provides valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 involves the alkylation of 2-methyl-2-butene using ethyl bromide and methyl-d3 iodide.", "Starting Materials": [ "2-methyl-2-butene", "Ethyl bromide", "Methyl-d3 iodide", "Sodium hydride", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Preparation of sodium hydride suspension in diethyl ether", "Step 2: Addition of 2-methyl-2-butene to the sodium hydride suspension", "Step 3: Addition of ethyl bromide to the reaction mixture and stirring for 12 hours", "Step 4: Work-up of the reaction mixture with water and extraction with diethyl ether", "Step 5: Separation of the organic layer and drying with anhydrous sodium sulfate", "Step 6: Addition of methyl-d3 iodide to the dried organic layer and stirring for 12 hours", "Step 7: Work-up of the reaction mixture with water and extraction with diethyl ether", "Step 8: Separation of the organic layer and drying with anhydrous sodium sulfate", "Step 9: Fractional distillation of the dried organic layer to obtain 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" ] } | |
Numéro CAS |
1219805-84-1 |
Formule moléculaire |
C7H15Br |
Poids moléculaire |
186.144 |
Nom IUPAC |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
Clé InChI |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
SMILES |
CCC(CBr)C(C)C |
Synonymes |
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)
![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)



